

AZ13705339: A Comparative Analysis of Kinase Selectivity

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Compound of Interest

Compound Name: AZ13705339

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitor **AZ13705339** against a relevant alternative, FRAX597. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

AZ13705339 is a highly potent and selective inhibitor of p21-activated kinase 1 (PAK1) and PAK2.^[1] Developed by AstraZeneca, it serves as an invaluable in vitro probe for studying the biological roles of these kinases.^{[2][3]} This guide provides a detailed look at its kinase selectivity profile in comparison to FRAX597, another well-characterized PAK inhibitor.

Kinase Selectivity Profile: AZ13705339 vs. FRAX597

The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and undesirable side effects in a clinical setting. The following tables summarize the available quantitative data on the kinase selectivity of **AZ13705339** and FRAX597.

Target Kinase	AZ13705339 IC50 (nM)	Reference
PAK1	0.33	^[1]
PAK2	6	^[1]
PAK4	2600	^[1]

Table 1: IC50 values of **AZ13705339** against p21-activated kinases (PAKs). This table showcases the high potency of **AZ13705339** for PAK1 and PAK2, with a remarkable >7500-fold selectivity for PAK1 over PAK4.

Target Kinase	FRAX597 IC50 (nM)	Reference
PAK1	8	[4] [5]
PAK2	13	[4] [5]
PAK3	19	[4] [5]
PAK4	>10,000	

Table 2: IC50 values of FRAX597 against p21-activated kinases (PAKs). FRAX597 demonstrates potent inhibition of Group I PAKs (PAK1, PAK2, and PAK3) with minimal activity against the Group II member, PAK4.

At a concentration of 100 nM, FRAX597 also demonstrates significant inhibition of other kinases, including YES1 (87% inhibition), RET (82% inhibition), CSF1R (91% inhibition), and TEK (87% inhibition).[\[5\]](#)

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery and chemical biology. A widely used method for this is the kinase selectivity profiling assay, which measures the inhibitory activity of a compound against a large panel of purified kinases. Below is a detailed protocol representative of a common luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which is frequently used for such profiling.

Kinase Selectivity Profiling via ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

1. Reagent Preparation:

- **Kinase Buffer:** Prepare a suitable kinase reaction buffer. A generic buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. The optimal buffer composition can vary depending on the specific kinase being assayed.
- **ATP Solution:** Prepare a stock solution of ATP in kinase buffer. The final concentration of ATP in the assay should ideally be at or near the K_m value for each specific kinase to accurately determine the potency of ATP-competitive inhibitors.
- **Kinase Aliquots:** Prepare single-use aliquots of each kinase from the panel to be tested to avoid repeated freeze-thaw cycles.
- **Test Compound Dilution Series:** Prepare a serial dilution of the test compound (e.g., **AZ13705339** or FRAX597) in the appropriate solvent (typically DMSO) and then dilute further in kinase buffer to the desired final concentrations.

2. Kinase Reaction:

- Add 2.5 µL of the test compound dilution to the wells of a 384-well plate. Include wells with vehicle (e.g., DMSO) as a no-inhibition control and wells without enzyme as a background control.
- Add 2.5 µL of the specific kinase to each well.
- Initiate the kinase reaction by adding 5 µL of the ATP and substrate solution to each well. The substrate will be specific to the kinase being tested.
- Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.

3. ADP Detection:

- After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.

- Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

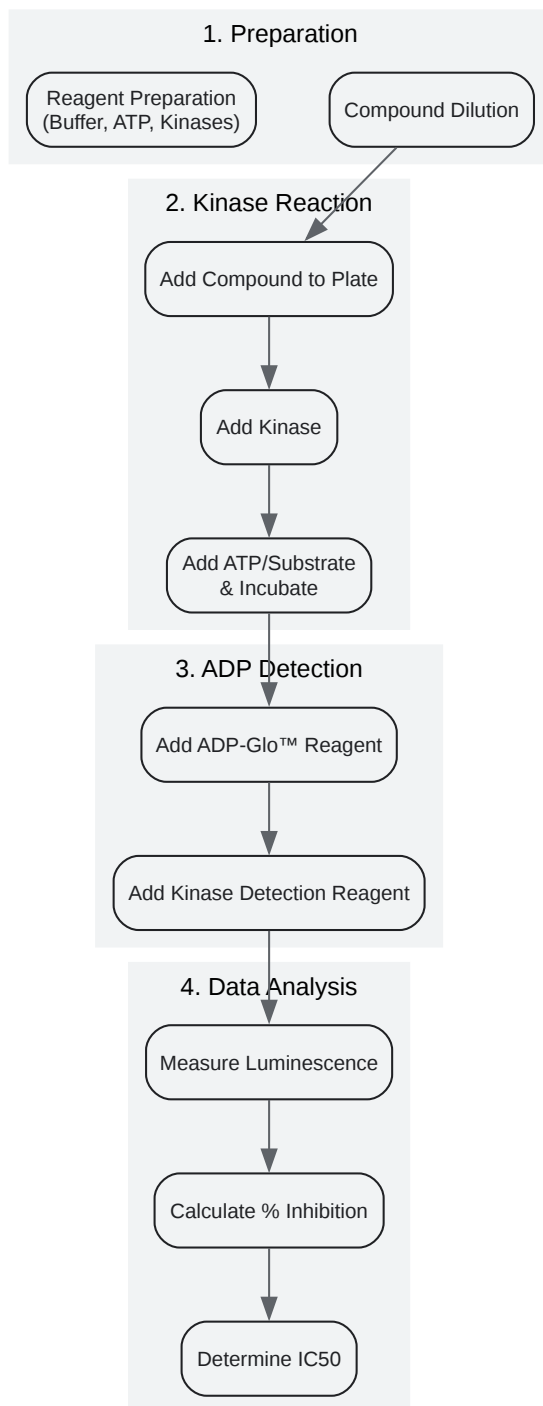
4. Data Acquisition and Analysis:

- Measure the luminescence in each well using a plate reader.
- Subtract the background luminescence (wells without kinase) from all other readings.
- The percentage of kinase inhibition is calculated relative to the no-compound control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for kinase selectivity profiling.

Kinase Selectivity Profiling Workflow

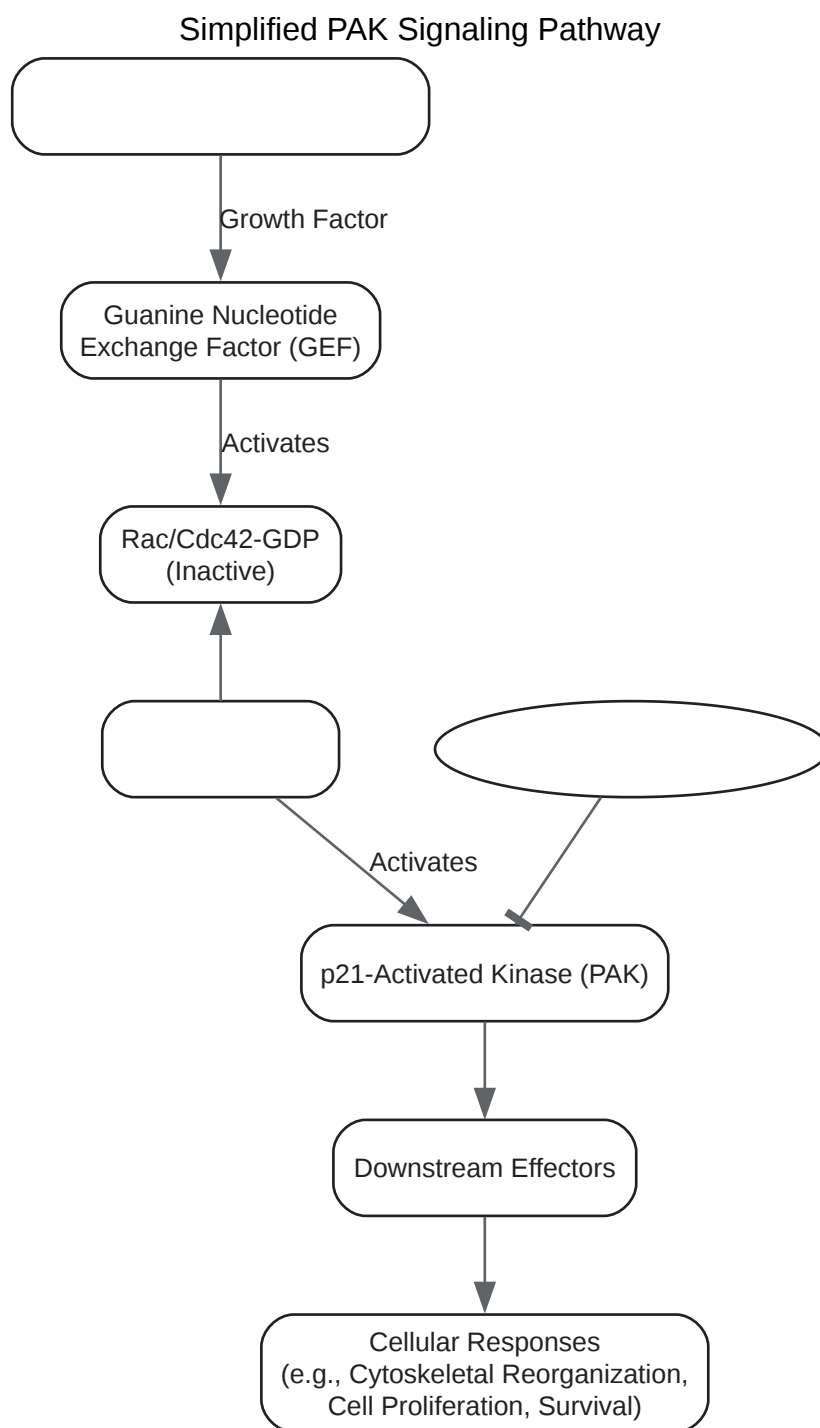


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Caption: Workflow for kinase selectivity profiling.

Signaling Pathway Context

p21-activated kinases are key signaling nodes that regulate a multitude of cellular processes. They are downstream effectors of the Rho family of small GTPases, such as Rac1 and Cdc42. The diagram below illustrates a simplified signaling pathway involving PAKs.



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Caption: Simplified PAK signaling pathway.

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